NC 2300

Description

Properties

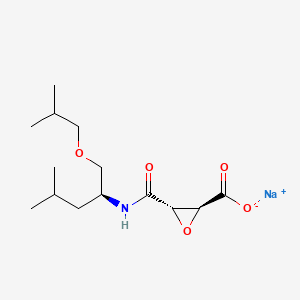

IUPAC Name |

sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAKODIXAHVUKL-LFELFHSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176631 | |

| Record name | VEL-0230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221144-20-3 | |

| Record name | VEL-0230 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221144203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEL-0230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VEL-0230 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z118I66GL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Principle of the multi N/C 2300 TOC Analyzer: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the operational principles of analytical instrumentation is paramount for generating accurate and reliable data. This guide provides a detailed exploration of the core principles of the Analytik Jena multi N/C 2300 Total Organic Carbon (TOC) analyzer, a versatile instrument designed for the analysis of a wide range of samples, including those with high particulate content.

Core Principle: High-Temperature Catalytic Combustion

The fundamental principle of the multi N/C 2300 TOC analyzer is the high-temperature catalytic combustion of a sample to convert all organic carbon compounds into carbon dioxide (CO₂).[1][2] This CO₂ is then quantitatively measured by a non-dispersive infrared (NDIR) detector. The instrument can also be configured to determine Total Bound Nitrogen (TNb) simultaneously.

The process begins with the direct injection of a liquid or solid sample into a high-temperature combustion tube, which is heated to temperatures up to 950°C.[3] In the presence of a catalyst, the organic and inorganic carbon compounds within the sample are oxidized to CO₂ and water. For the analysis of Total Nitrogen (TNb), nitrogen-containing compounds are converted to nitrogen monoxide (NO).

Key Instrumental Features

The multi N/C 2300 is distinguished by several key technological features that enhance its performance, particularly for challenging sample matrices.

Septum-Free Direct Injection

A core feature of the multi N/C 2300 is its septum-free direct injection system.[1][4] This technology allows for the direct aspiration of the sample via a microliter syringe and injection into the combustion tube. This design is particularly advantageous for samples containing particles, as it prevents blockages and ensures the complete transfer of the sample, leading to more accurate and reproducible results.[1][4] An intelligent rinsing technique effectively cleans the injection system, preventing sample carry-over.[3]

Focus Radiation NDIR Detector

The detection of the resulting CO₂ is performed by a high-performance Focus Radiation Non-Dispersive Infrared (NDIR) detector. This detector utilizes an energy-rich radiation source that is focused onto a microdetector, providing high sensitivity and a wide dynamic range.[3] This allows for the analysis of samples with TOC concentrations ranging from a few micrograms per liter to tens of thousands of milligrams per liter without the need for dilution.[1]

Modes of Analysis

The multi N/C 2300 offers several analytical modes to determine different carbon fractions within a sample. The relationships between these parameters are crucial for accurate TOC determination.

-

Total Carbon (TC): This is the measure of all carbon in the sample, both organic and inorganic. The sample is injected directly into the high-temperature furnace, and all carbon is converted to CO₂ for detection.

-

Total Inorganic Carbon (TIC): This represents the inorganic carbon fraction, primarily carbonates and bicarbonates. To measure TIC, the sample is first acidified, which converts the inorganic carbon to CO₂. This CO₂ is then purged from the sample and measured by the NDIR detector.

-

Total Organic Carbon (TOC): The TOC is typically determined by the difference method: TOC = TC - TIC .[5] This involves two separate measurements on the same sample to determine the TC and TIC values.

-

Non-Purgeable Organic Carbon (NPOC): This is the most common method for TOC analysis. The sample is first acidified to convert inorganic carbon to CO₂, which is then removed by sparging with a purge gas.[3] The remaining non-purgeable organic carbon is then injected into the furnace, combusted, and the resulting CO₂ is measured.[3] For most samples, the NPOC value is a good representation of the TOC.

Logical Relationship of Carbon Fractions

Caption: Logical relationship between different carbon fractions measured by the TOC analyzer.

Quantitative Performance Data

The following table summarizes the key performance specifications of the multi N/C 2300 series.

| Parameter | Specification |

| Measurement Principle | High-temperature catalytic combustion (up to 950°C) |

| Detector | Focus Radiation NDIR |

| TOC Measurement Range (Liquid) | 0 - 30,000 mg/L C[1] |

| TNb Measurement Range (CLD) | 0 - 200 mg/L N[6] |

| TNb Measurement Range (ChD) | 0 - 100 mg/L N[6] |

| Limit of Detection (TOC) | 50 µg/L C[7] |

| Reproducibility (TOC) | CV 1-2%[7] |

| Injection Volume | 10 - 500 µL (variable)[8] |

Experimental Protocols

While specific experimental parameters will vary depending on the application, a general protocol for the determination of NPOC in a wastewater sample is outlined below.

Instrument Preparation and Calibration

-

System Startup: Ensure the instrument is powered on, the furnace has reached the setpoint temperature (e.g., 850°C), and the carrier gas (e.g., purified air or oxygen) is flowing at the specified rate.

-

Leak Check: Perform an automatic leak check as prompted by the software to ensure the integrity of the gas flow path.

-

Calibration: Prepare a series of calibration standards of known concentrations from a certified TOC standard solution (e.g., potassium hydrogen phthalate). A multi-point calibration is performed by injecting different volumes of a single standard solution, a feature often referred to as "Easy Cal".[1] The software generates a calibration curve that will be used to quantify the TOC in unknown samples.

Sample Preparation

-

Homogenization: Ensure the wastewater sample is well-homogenized, especially if it contains suspended solids. This can be achieved by vigorous shaking or using the autosampler's integrated homogenization feature.[1]

-

Acidification: Transfer an aliquot of the homogenized sample into a sample vial. Acidify the sample to a pH of ≤ 2 by adding a suitable acid (e.g., hydrochloric acid or phosphoric acid). This step is crucial for the conversion of inorganic carbon to CO₂.

-

Purging: The acidified sample is then purged with the carrier gas for a defined period to remove the CO₂ generated from the inorganic carbon. This step is typically automated within the autosampler.[3]

Sample Analysis

-

Sequence Setup: Create a measurement sequence in the control software, defining the sample identification, the analytical method (NPOC), and the number of replicate injections per sample.

-

Injection: The autosampler's microliter syringe aspirates a defined volume of the purged sample and injects it directly into the hot combustion tube.[1]

-

Combustion and Detection: The organic carbon in the sample is oxidized to CO₂, which is then carried by the gas stream through a moisture trap and to the NDIR detector. The detector measures the concentration of CO₂.

-

Data Analysis: The software integrates the detector signal over time to produce a peak area. This peak area is then compared to the calibration curve to calculate the NPOC concentration in the sample. The results are typically reported in mg/L or ppm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the workflow of the multi N/C 2300 for different analysis modes.

NPOC Analysis Workflow

Caption: Workflow for the determination of Non-Purgeable Organic Carbon (NPOC).

TOC by Difference Method Workflow

Caption: Workflow for the determination of Total Organic Carbon (TOC) by the difference method.

Simultaneous TOC and TNb Analysis Workflow

Caption: Workflow for the simultaneous determination of TOC and TNb.

Conclusion

The multi N/C 2300 TOC analyzer provides a robust and versatile platform for the analysis of total organic carbon and total bound nitrogen in a variety of sample matrices. Its core principle of high-temperature catalytic combustion, coupled with key features such as septum-free direct injection and a sensitive NDIR detector, enables reliable and accurate measurements, even for challenging samples encountered in environmental monitoring, pharmaceutical quality control, and research. A thorough understanding of its operational principles and analytical modes is essential for leveraging the full capabilities of this instrument and ensuring the generation of high-quality analytical data.

References

- 1. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 2. multi N/C 2300 - Analytik Jena GmbH+Co. KG [analytik-jena.fr]

- 3. inycom.es [inycom.es]

- 4. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 5. analytik-jena.com [analytik-jena.com]

- 6. analytik-jena.de [analytik-jena.de]

- 7. fkv.it [fkv.it]

- 8. fkv.it [fkv.it]

In-Depth Technical Guide: Mechanism of Action of the multi N/C 2300 for Nitrogen Analysis

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and performance data for the Analytik Jena multi N/C 2300 series in the context of total nitrogen (TN) analysis. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering this instrumentation for applications such as total protein determination in pharmaceuticals.

Core Principles and Mechanism of Action

The multi N/C 2300 series, particularly the multi N/C 2300 N model, is a specialized analyzer for determining total bound nitrogen (TNb) in liquid samples.[1][2] The core technology is based on high-temperature catalytic combustion followed by chemiluminescence detection (CLD), a method compliant with major pharmacopoeias for total protein analysis.[1][2][3]

The fundamental principle involves the complete oxidation of all nitrogen-containing compounds in a sample to nitric oxide (NO). This is achieved by injecting a liquid sample into a high-temperature combustion tube packed with a catalyst. The resulting gas mixture, containing NO, is then directed to a chemiluminescence detector.

Inside the CLD, the nitric oxide reacts with ozone (O₃) to form excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide molecules return to their stable ground state, they emit light. The intensity of this emitted light is directly proportional to the concentration of nitric oxide, and therefore, to the total nitrogen content of the original sample. A photomultiplier tube (PMT) measures this light emission, generating a signal that is processed by the system's software.

A key advantage of this method is its ability to handle particle-rich samples due to the septum-free direct injection technology, which minimizes the risk of blockages and sample carryover.[1][2]

Analytical Workflow and Signaling Pathway

The analytical process within the multi N/C 2300 for nitrogen analysis can be visualized as a sequential workflow.

Experimental Protocol: Total Protein in Vaccines

This section details a typical experimental protocol for the determination of total protein in vaccine samples using the multi N/C 2300 N, based on an application note from Analytik Jena.[4]

Materials and Reagents

-

Instrumentation: Analytik Jena multi N/C 2300 N with CLD detector and AS 60 autosampler.[4]

-

Calibration Standard: Bovine Serum Albumin (BSA) standard solution. A stock solution of 200 mg TN/L can be prepared by dissolving 128.2 mg of BSA (Nitrogen content: 15.60%, Purity: 98%) in 100 mL of ultra-pure water.[4]

-

Control Standard: A control standard of a known concentration (e.g., Urea).[4]

-

Samples: Vaccine samples for total protein analysis.[4]

-

Rinse Solution: Ultra-pure water.

Instrument Method Settings

The following table outlines the typical method settings for the multi N/C 2300 N for this application.

| Parameter | Setting |

| Analysis Mode | TN |

| Injection Volume | 75 µL |

| Number of Injections | 5 |

| Rinse Cycles | 3 |

| Rinse Volume | 75 µL |

| Stirring | Enabled (via AS 60) |

| Combustion Temperature | 850 °C |

Table 1: Instrument method settings for total nitrogen analysis.[4]

Experimental Procedure

-

Preparation of Standards and Samples:

-

Instrument Setup and Calibration:

-

Set up the multi N/C 2300 N according to the parameters in Table 1.

-

Perform a multi-point calibration using the prepared BSA standard solutions. The multiWin pro software facilitates this process.[4]

-

-

Sample Analysis:

-

Place the calibration standards, control standard, and unknown samples in the autosampler rack.

-

Initiate the measurement sequence in the multiWin pro software. The system will automatically perform the injections, measurements, and data acquisition.

-

-

Data Analysis and Calculation:

-

The software calculates the total nitrogen (TNb) concentration of the samples based on the calibration curve.

-

To determine the total protein content, the TNb result is multiplied by a conversion factor. For many proteins, a standard factor of 6.25 is used.[3] This calculation can be automated within the multiWin pro software.[4]

-

Quantitative Performance Data

The following table summarizes the performance characteristics of the multi N/C 2300 series for total nitrogen analysis, compiled from various technical documents.

| Parameter | Specification |

| Measurement Principle | High-Temperature Catalytic Combustion with Chemiluminescence Detection (CLD) |

| Measurement Range (CLD) | 0 - 200 mg/L TNb |

| Injection Volume | 10 - 500 µL |

| Analysis Time | 3 - 5 minutes per sample |

| Reproducibility (CV) | 2 - 3% |

| Limit of Detection (LOD) | 0.05 mg/L TNb |

Table 2: Quantitative performance data for the multi N/C 2300 with CLD detector.[5]

Logical Relationship of the Chemiluminescence Detection

The core of the detection mechanism is the chemiluminescent reaction between nitric oxide and ozone. The following diagram illustrates this process.

References

In-Depth Technical Guide to the multi N/C 2300 TOC/TNb Analyzer

For researchers, scientists, and drug development professionals demanding precision and reliability in Total Organic Carbon (TOC) and Total Nitrogen (TNb) analysis, the Analytik Jena multi N/C 2300 series offers a robust and versatile solution. This guide provides a comprehensive overview of the instrument's specifications, experimental protocols, and core technologies, empowering users to maximize its analytical capabilities. The multi N/C 2300 is particularly adept at handling particle-rich and small-volume samples, making it a valuable tool in environmental monitoring, pharmaceutical quality control, and diverse research applications.[1][2]

Core Principles and Technology

The multi N/C 2300 operates on the principle of high-temperature catalytic combustion.[3][4] Liquid or solid samples are introduced into a high-temperature furnace (up to 950°C) where organic compounds are completely oxidized to carbon dioxide (CO2) in the presence of a catalyst.[3] The resulting CO2 is then detected by a highly sensitive, wide-range Focus Radiation Non-Dispersive Infrared (NDIR) detector.[1][5] For total nitrogen analysis, nitrogen-containing compounds are converted to nitrogen oxides, which are subsequently detected by either a chemiluminescence detector (CLD) or an electrochemical detector (ChD).[1][3]

A key feature of the multi N/C 2300 is its septum-free direct injection system, which allows for the analysis of particle-containing samples without the risk of blockage or carryover.[1][2] This, combined with a microliter syringe, enables precise dosing of sample volumes ranging from 10 to 500 µL.[2][3]

Quantitative Specifications

The following tables summarize the key performance specifications of the multi N/C 2300 series.

Table 1: General System Specifications

| Parameter | Specification |

| Digestion Principle | Catalytic high-temperature combustion (up to 950°C)[3] |

| Sample Introduction | Septum-free direct injection[1] |

| Injection Volume | 10 - 500 µL[3] |

| Analysis Time | 3 - 5 minutes[1][6] |

| Gas Supply | Oxygen 4.5 or synthetic air (CO2 <1 ppm, hydrocarbons <0.5 ppm)[1][6] |

| Dimensions (W x D x H) | 513 x 547 x 464 mm[3] |

| Weight (Basic Device) | 21 kg[3] |

Table 2: TOC Analysis Performance

| Parameter | Specification |

| Detector | Focus Radiation NDIR[1][5] |

| Measurement Range | 0 - 30,000 mg/L TOC[1][3] |

| Detection Limit | 50 µg/L[1] |

| Precision (RSD) | 1 - 2 %[1] |

| Parameters Measured | TC, TIC, TOC, DOC, NPOC, NPOCplus[1] |

Table 3: TNb Analysis Performance

| Parameter | Chemiluminescence Detector (CLD) | Electrochemical Detector (ChD) |

| Measurement Range | 0 - 200 mg/L[3] | 0 - 100 mg/L[3] |

| Precision (RSD) | 2 - 3% | 2 - 3% |

Experimental Workflow and Protocols

The analytical process of the multi N/C 2300 follows a streamlined workflow, from sample preparation to data analysis. The instrument's software, multiWin pro, provides intuitive control and data evaluation, with features like automatic calibration and result reporting.[1][3]

Standard Operating Procedure Outline

A typical experimental protocol for TOC analysis using the multi N/C 2300 involves the following steps. This procedure is based on established international standards with which the instrument complies, such as ISO 20236, EN 1484, and ASTM D7573.[1][7]

-

Instrument Preparation and Calibration:

-

Ensure the carrier gas supply (Oxygen 4.5 or synthetic air) meets the purity requirements.[1][6]

-

Perform a system leak test using the multiWin pro software.

-

Calibrate the instrument using certified standard solutions of potassium hydrogen phthalate for TOC and a suitable nitrogen standard for TNb. The "Easy Cal" function allows for multi-point calibration from a single stock solution.[1]

-

-

Sample Preparation:

-

For liquid samples, ensure they are homogeneous. If necessary, use the magnetic stirring capabilities of the autosampler.[1]

-

For Non-Purgeable Organic Carbon (NPOC) analysis, samples are automatically acidified and purged by the autosampler to remove inorganic carbon.[1]

-

For solid samples, weigh an appropriate amount (up to 3 g) into a ceramic boat. No complex sample preparation like milling is typically required.[1][2]

-

-

Sequence Setup and Execution:

-

Set up the measurement sequence in the multiWin pro software, defining sample IDs, measurement methods (TOC, NPOC, TNb), and the number of replicates.

-

Place the prepared sample vials or boats in the appropriate autosampler rack.

-

Start the automated analysis sequence.

-

-

Data Analysis and Reporting:

-

The multiWin pro software automatically calculates the concentration of the target analytes based on the calibration.

-

Review the results, including statistical data such as mean and relative standard deviation.

-

Generate a comprehensive report in various formats (e.g., PDF, CSV). The software also offers conversion functions to estimate parameters like Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) from TOC results.[1]

-

System Components and Logical Relationships

The multi N/C 2300 is a modular system that can be configured with various components to suit specific analytical needs.

The modular design of the multi N/C 2300 series, including options for different nitrogen detectors and solids analysis modules like the HT 1300 for catalyst-free high-temperature combustion, provides significant flexibility for a wide range of applications.[1][3] The multi N/C 2300 duo model comes pre-configured for fully automated analysis of both liquid and solid samples.[3] For dedicated high-throughput nitrogen analysis, particularly for total protein determination in aqueous solutions, the multi N/C 2300 N model is available, equipped with a CLD detector as standard.[1][3]

References

- 1. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 2. analytik-jena.com [analytik-jena.com]

- 3. analytik-jena.com [analytik-jena.com]

- 4. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 5. inycom.es [inycom.es]

- 6. multi N/C â TOC-/TNb Analyzer | LaboServices TN [laboservices.tn]

- 7. analytik-jena.de [analytik-jena.de]

Unveiling the Core: A Technical Guide to the multi N/C 2300 Direct Injection System

For researchers, scientists, and drug development professionals seeking a robust and precise solution for Total Organic Carbon (TOC) and Total Bound Nitrogen (TNb) analysis, the Analytik Jena multi N/C 2300 series presents a powerful analytical tool. This guide delves into the key technical features of the direct injection system, offering insights into its operational principles, experimental capabilities, and data handling.

The multi N/C 2300 is particularly distinguished by its septum-free direct injection technology, making it exceptionally well-suited for the analysis of particle-rich, oily, or complex sample matrices frequently encountered in environmental, pharmaceutical, and industrial research.[1][2][3][4] This design minimizes the risk of blockages and sample carryover, ensuring data integrity and reducing instrument downtime.[1][2]

Principle of Operation: High-Temperature Catalytic Combustion

The fundamental analytical principle of the multi N/C 2300 series is the high-temperature catalytic combustion of samples.[5][6] An aliquot of the sample is directly injected into a high-temperature reactor, where, in the presence of a catalyst, organic and nitrogen-containing compounds are quantitatively oxidized.[5] The resulting carbon dioxide (CO2) is then detected by a highly sensitive, wide-range Focus Radiation Non-Dispersive Infrared (FR-NDIR) detector.[1][2][7] For total nitrogen analysis, nitrogen oxides are converted to nitrogen monoxide (NO) and detected by a chemiluminescence detector (CLD) or an electrochemical detector (ChD).[1][6]

Core Technical Specifications

The multi N/C 2300 series offers a range of specifications designed to meet diverse analytical demands. The following tables summarize the key quantitative data for the system.

| Performance Characteristic | Specification | Reference |

| Measurement Range (TOC) | 0 - 30,000 mg/L | [1][2] |

| Injection Volume (Direct Injection) | 10 - 500 µL | [2][4] |

| Combustion Temperature | Up to 950 °C | [7] |

| Solids Combustion Temperature (with HT 1300) | Up to 1,300 °C (up to 1,800 °C with additives) | [1][2][8] |

| Solid Sample Weight (with HT 1300) | Up to 3 g | [2] |

| System Component | Key Feature | Reference |

| Injection System | Septum-free direct injection from microliter syringe | [1][2] |

| CO2 Detector | Wide-range Focus Radiation NDIR (FR-NDIR) Detector | [1][2][7] |

| TNb Detector Options | Chemiluminescence Detector (CLD) or Electrochemical Detector (ChD) | [2][6] |

| Autosampler | AS 60 (60 or 112 positions) with automatic acidification, purging, and homogenization | [1] |

| Software | multiWin pro with 21 CFR Part 11 compliance option | [1][7] |

Experimental Protocols and Methodologies

The multi N/C 2300 system supports various analytical protocols for the determination of different carbon and nitrogen fractions.

Non-Purgeable Organic Carbon (NPOC) Determination

This is the most common method for TOC analysis in aqueous samples. The protocol involves the following steps:

-

Acidification: The sample is automatically acidified to a pH of ≤ 2 to convert inorganic carbonates and bicarbonates to CO2.

-

Purging: A carrier gas is passed through the sample to remove the liberated inorganic CO2.

-

Injection: A defined volume of the purged sample is directly injected into the high-temperature combustion tube.

-

Oxidation: All remaining organic carbon is oxidized to CO2.

-

Detection: The CO2 is quantified by the NDIR detector.

Total Carbon (TC) and Total Inorganic Carbon (TIC) Determination

The system can also determine Total Carbon (TC) and Total Inorganic Carbon (TIC) to calculate TOC (TOC = TC - TIC).

-

TC Determination: An unpurged sample is directly injected and combusted, and the total CO2 produced is measured.

-

TIC Determination: The sample is acidified, and the released CO2 is measured without combustion.

Total Nitrogen (TNb) Determination

For simultaneous TNb analysis, the nitrogen compounds in the sample are converted to nitrogen oxides during combustion. These are then reduced to NO and detected by a CLD or ChD. The software can convert total nitrogen results into total protein content.[4]

Key System Features and Logical Relationships

The interplay of various system components ensures reliable and efficient analysis.

Experimental Workflow for Automated NPOC Analysis

The following diagram illustrates a typical automated workflow for the analysis of multiple samples using the NPOC method.

Advanced Features for Enhanced Performance and Compliance

The multi N/C 2300 series incorporates several features designed to improve analytical reliability, ease of use, and regulatory compliance.

-

VITA Flow Management System: This unique feature effectively compensates for fluctuations in the carrier gas flow, leading to long-term stability of calibrations and reducing the need for frequent recalibration.[1]

-

Easy Cal: The software's "Easy Cal" function allows for automatic multi-point calibration from a single standard, including blank correction, which simplifies the calibration process and saves time.[1]

-

Self-Check System: The instrument continuously monitors key parameters such as gas pressure, furnace temperature, and detector status, providing a constant check on the system's operational integrity.[1]

-

21 CFR Part 11 Compliance: For pharmaceutical and other regulated laboratories, the multiWin pro software offers a comprehensive package for data integrity, including user management, audit trails, and electronic signatures, ensuring compliance with FDA regulations.[1][7]

Modular Design for Future Flexibility

A significant advantage of the multi N/C 2300 series is its modularity. The base unit can be expanded with various modules to enhance its capabilities.[1][2]

-

Solids Analysis: The HT 1300 solids module can be added for the catalyst-free combustion of solid samples, enabling the analysis of soil, sediment, and waste materials.[1][2][8] The multi N/C 2300 duo model comes with an integrated, fully automated solids analysis capability.[1][6]

-

TNb Determination: As previously mentioned, a CLD or ChD detector can be integrated for simultaneous total nitrogen analysis.[2][6]

This modular approach allows laboratories to configure a system that meets their current needs while providing a pathway for future upgrades as analytical requirements evolve.

References

- 1. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 2. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 3. TOC/TNb – Total Organic Carbon and Total Bound Nitrogen Analysis - Analytik Jena [analytik-jena.com]

- 4. fkv.it [fkv.it]

- 5. analytik-jena.com [analytik-jena.com]

- 6. analytik-jena.kr [analytik-jena.kr]

- 7. analytik-jena.de [analytik-jena.de]

- 8. inycom.es [inycom.es]

Analytik Jena multi N/C 2300: A Technical Guide for Environmental Monitoring

The Analytik Jena multi N/C 2300 is a versatile and robust analyzer designed for the determination of Total Organic Carbon (TOC) and Total Bound Nitrogen (TNb) in a wide range of environmental matrices.[1][2] Its specialized design makes it particularly adept at handling particle-rich and complex samples, a common challenge in environmental analysis.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the instrument's capabilities, experimental protocols for key environmental applications, and performance data.

Core Technology and Key Features

At the heart of the multi N/C 2300's performance is its high-temperature combustion technology, capable of operating at temperatures up to 950°C to ensure the complete oxidation of even the most stable organic compounds.[5][6] This is complemented by a series of innovative features designed to enhance accuracy, reliability, and ease of use.

A standout feature is the septum-free direct injection system .[2][4] This technology utilizes a microliter syringe to directly introduce the sample into the combustion chamber, effectively eliminating the risk of contamination and carryover that can occur with traditional septum-piercing autosamplers.[2][4][7] This is particularly advantageous when analyzing samples with a high particle or oil content, such as wastewater and soil extracts.[2][3][4]

The instrument is equipped with a wide-range Focus Radiation NDIR Detector , which offers a broad measurement range from 0 to 30,000 mg/L for TOC.[4][8] This extensive dynamic range often negates the need for sample dilution, streamlining the analytical workflow and reducing potential sources of error.[2][4][8]

For the determination of total bound nitrogen (TNb), the multi N/C 2300 can be equipped with either a Chemiluminescence Detector (CLD) or an Electrochemical Detector (ChD).[2] The CLD is particularly suited for high-sensitivity nitrogen analysis.

The VITA Flow Management System is another key innovation that ensures long-term calibration stability by compensating for fluctuations in the carrier gas flow.[2][8] This, combined with the "Easy Cal" software feature, simplifies the calibration process and reduces the frequency of recalibration, saving valuable time in a busy laboratory setting.[8]

Performance Characteristics

The Analytik Jena multi N/C 2300 delivers reliable and precise results across a variety of environmental sample types. The following tables summarize key performance data compiled from various application notes.

| Parameter | Wastewater | Surface Water | Soil & Sediment |

| TOC Measurement Range | 0 - 30,000 mg/L[4][8] | 0.3 - 1,000 mg/L (as per DIN EN 1484)[1] | Up to 500 mg absolute C |

| TNb Measurement Range | 0.5 - 200 mg/L[1] | 1 - 10 mg/L (calibration range)[9] | N/A |

| Injection Volume | 10 - 500 µL | Typically 250 µL[10] | N/A (solid sampling) |

| Precision (RSD) | < 3% (typical) | < 2% (for standards) | < 5% (typical) |

| Analysis Time | 3-5 minutes per injection | ~5 minutes purge time + analysis[10] | Dependent on sample weight and carbon content |

Experimental Protocols for Environmental Monitoring

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections outline standardized protocols for common environmental applications using the multi N/C 2300.

TOC/TNb Analysis in Wastewater

Wastewater samples are often characterized by high and variable concentrations of organic matter and suspended solids. The direct injection system of the multi N/C 2300 is ideally suited for this matrix.

Sample Preparation:

-

Collect a representative sample in a clean, pre-rinsed container.

-

Store the sample at 4°C until analysis to minimize microbial activity.[7][10]

-

Homogenize the sample by vigorous shaking or using a magnetic stirrer immediately before analysis.[10] For Non-Purgeable Organic Carbon (NPOC) analysis, acidify the sample to a pH < 2 with hydrochloric acid (HCl).[7][10]

Instrumental Method (NPOC/TNb):

-

Combustion Temperature: Set the furnace to 800°C. A platinum catalyst is recommended for wastewater samples.[10]

-

Purge Time: For NPOC determination, purge the acidified sample with carrier gas for 5 minutes to remove inorganic carbon.[10]

-

Injection Volume: Use an injection volume of 250 µL.[10]

-

Detection: Simultaneously measure CO2 using the NDIR detector and NOx using the CLD or ChD.

-

Calibration: Perform a multi-point calibration using standards of potassium hydrogen phthalate for TOC and a mixture of potassium nitrate and ammonium sulfate for TNb.[7]

TOC Analysis in Soil and Sediments

The multi N/C 2300 duo model, equipped with a high-temperature furnace (HT 1300), allows for the direct analysis of solid samples.[2][11]

Sample Preparation:

-

Dry the soil or sediment sample at 40°C overnight.[11]

-

Grind the dried sample to a homogenous powder (recommended grain size < 2 mm).[11]

-

To determine TOC (direct method), the inorganic carbon (TIC) must be removed. Add 10% HCl to a ceramic sample boat containing a weighed amount of the sample (typically 100-300 mg) until no further effervescence is observed.[11]

-

Dry the acid-treated sample on a heating plate at 40°C for at least 12 hours.[11]

Instrumental Method (Direct TOC):

-

Combustion Temperature: Set the solids furnace to 1200°C for catalyst-free combustion in a ceramic tube.[11]

-

Sample Introduction: Place the ceramic boat with the dried, acid-treated sample into the autosampler.

-

Detection: The evolved CO2 is detected by the NDIR detector.

-

Calibration: Calibrate the system using a certified solid standard with a known carbon content.

DOC/DNb Analysis in Surface Water

This protocol is relevant for assessing the dissolved organic and nitrogen loads in rivers, lakes, and other surface water bodies, often required by regulations such as ISO 20236.[9][12]

Sample Preparation:

-

Filter the water sample through a 0.45 µm membrane filter to remove suspended particles. The filtrate contains the dissolved organic carbon (DOC) and dissolved bound nitrogen (DNb).

-

Acidify the filtrate to pH < 2 with HCl for DOC analysis.

Instrumental Method (NPOC/TNb):

-

Combustion Temperature: Set the furnace to a temperature ≥ 720°C with a suitable catalyst.[12]

-

Purge Time: Purge the acidified sample to remove inorganic carbon.

-

Injection Volume: A typical injection volume is between 100 µL and 500 µL.

-

Detection: Simultaneous detection of CO2 and NOx.

-

Calibration: Use a multi-point calibration. For TNb, a mixed standard of ammonium sulfate and sodium nitrate is recommended.[9]

Visualized Workflows and Processes

To further elucidate the analytical procedures, the following diagrams, generated using the DOT language, illustrate the key workflows.

References

- 1. TOC/TNb Analysis - Analytik Jena [analytik-jena.com]

- 2. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 3. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 4. multi N/C 2300 - Analytik Jena GmbH+Co. KG [analytik-jena.fr]

- 5. inycom.es [inycom.es]

- 6. analytik-jena.ru [analytik-jena.ru]

- 7. analytik-jena.com [analytik-jena.com]

- 8. analytik-jena.com [analytik-jena.com]

- 9. analytik-jena.com [analytik-jena.com]

- 10. analytik-jena.de [analytik-jena.de]

- 11. analytik-jena.com [analytik-jena.com]

- 12. analytik-jena.com [analytik-jena.com]

A Deep Dive into TOC vs. TNb Analysis with the Analytik Jena multi N/C 2300

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the principles and practical applications of Total Organic Carbon (TOC) and Total Nitrogen bound (TNb) analysis utilizing the Analytik Jena multi N/C 2300. Designed for professionals in research and pharmaceutical development, this document provides a detailed overview of the methodologies, data interpretation, and the core technological advantages of this analytical system for both routine and complex sample matrices.

Core Principles: TOC and TNb Measurement

The multi N/C 2300 determines TOC and TNb concentrations through high-temperature catalytic combustion. This method ensures the complete oxidation of all organic and nitrogen-containing compounds within a sample.

Total Organic Carbon (TOC) analysis quantifies the total amount of carbon bound in organic compounds. The process involves the catalytic combustion of the sample at high temperatures (up to 950°C), which converts all organic carbon into carbon dioxide (CO₂).[1][2][3] The resulting CO₂ is then detected and quantified by a highly sensitive Focus Radiation Non-Dispersive Infrared (FR-NDIR) detector.[2][4] The multi N/C 2300 has a broad measurement range of 0 to 30,000 mg/L TOC, often eliminating the need for sample dilution.[2][4][5]

Several carbon fractions can be determined:

-

Total Carbon (TC): All carbon in the sample, both organic and inorganic.

-

Total Inorganic Carbon (TIC): Carbon present as carbonates, bicarbonates, and dissolved CO₂.

-

Non-Purgeable Organic Carbon (NPOC): The most common method for TOC analysis in water samples. The sample is first acidified to convert inorganic carbonates to CO₂, which is then purged from the sample with a carrier gas. The remaining non-purgeable organic carbon is then measured.[3][6][7]

-

TOC by difference: Calculated by subtracting the separately measured TIC from the TC (TOC = TC - TIC).[3][7][8]

Total Nitrogen bound (TNb) analysis measures the total amount of chemically bound nitrogen in a sample. The multi N/C 2300 can perform this analysis simultaneously with TOC from a single sample injection.[3][4] During high-temperature combustion, all organically and inorganically bound nitrogen compounds are converted into nitrogen monoxide (NO).[8][9] This NO is then detected by either a chemiluminescence detector (CLD) or an electrochemical detector (ChD).[3][4][8] In pharmaceutical applications, such as vaccine production, TNb concentration is used to determine the total protein content by applying a conversion factor.[8][9][10][11]

Key Features of the multi N/C 2300

The multi N/C 2300 is specifically engineered for challenging samples, making it highly suitable for research and drug development applications. Its key features include:

-

Direct Injection System: A septum-free, direct-injection system with a wide-bore needle allows for the analysis of particle-rich and oily samples without the risk of blockages or sample carryover.[1][4][5][12] This is particularly advantageous for complex matrices like wastewater, soil extracts, and vaccine preparations.[4][5]

-

Small Sample Volumes: The microliter syringe enables precise dosing of very small sample volumes (10-500 µL), which is ideal when working with valuable or limited samples.[4][10]

-

Modular Design: The system can be customized with modules for solid sample analysis and various nitrogen detectors, offering flexibility for a wide range of applications.[4]

-

Automation: The availability of autosamplers facilitates high-throughput analysis, including automated acidification and purging for NPOC measurements.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are outlines for typical TOC and TNb analyses.

NPOC and TNb Analysis of Aqueous Samples (e.g., Wastewater)

This protocol is based on the NPOC method, where inorganic carbon is removed prior to analysis.

1. Sample Preparation and Handling:

-

Homogenize the sample before transferring it to an appropriate autosampler vial. The multi N/C 2300's autosampler includes automatic sample homogenization.[4][5]

-

For NPOC determination, the sample must be acidified to a pH of <2. This can be done manually by adding an acid like 2M HCl or automatically by the autosampler.[6][13]

-

The acidified sample is then purged with a carrier gas for a set period (e.g., 5 minutes) to remove the generated CO₂ from the inorganic carbon sources.[13]

2. Calibration:

-

Perform a multi-point calibration for both TOC and TNb.

-

TOC Calibration: Use a standard solution of potassium hydrogen phthalate. Calibrate over a range appropriate for the expected sample concentrations (e.g., 1 to 1000 mg/L).[13] The "Easy Cal" function of the multiWin pro software allows for the creation of a stable, multi-point calibration from a single stock solution.[4][14]

-

TNb Calibration: Use a standard solution such as a mixture of ammonium sulfate and potassium nitrate or a protein standard like Bovine Serum Albumin (BSA) for pharmaceutical applications.[9][13] Calibrate over a relevant range (e.g., 1 to 100 mg/L).[9][13]

3. Instrumental Analysis:

-

Set the combustion furnace temperature (e.g., 800°C or up to 950°C).[12][13]

-

Define the injection volume (e.g., 250 µL).[13]

-

Initiate the measurement sequence. The autosampler will inject the prepared sample into the combustion tube.

-

The system software (multiWin pro) records the signals from the NDIR and CLD/ChD detectors and calculates the NPOC and TNb concentrations based on the calibration curves.[9]

Total Protein Determination in Vaccines via TNb Analysis

This specialized application leverages the TNb measurement capabilities of the multi N/C 2300 N model.

1. Sample Preparation:

-

Store vaccine samples at 4°C. Allow them to reach room temperature before analysis.

-

Transfer the liquid samples directly into 2 mL sample vials. No prior digestion or complex preparation is needed.[9]

2. Calibration:

-

Prepare a multi-point calibration curve using a protein standard, such as Bovine Serum Albumin (BSA).

-

A typical calibration range for this application is 5 to 60 mg/L of total nitrogen.[9]

-

Prepare a stock solution of the standard (e.g., 200 mg TN/L BSA) and create a series of dilutions.[9]

3. Instrumental Analysis:

-

The multi N/C 2300 N, equipped with a CLD detector, is used for this analysis.[4][8][9]

-

A small injection volume (e.g., 75 µL) is transferred into the furnace for high-temperature catalytic combustion in an oxygen atmosphere.[9]

-

The resulting NO gas is quantified by the CLD detector.

-

The software calculates the total nitrogen concentration.

4. Data Conversion:

-

Convert the measured total nitrogen concentration (c[TNb]) to total protein concentration (c[Total Protein]) using a standard conversion factor, which is typically 6.25 for proteins.[9][11]

-

c[Total Protein] = c[TNb] x 6.25

-

Data Presentation

The following tables summarize typical performance specifications and example data from relevant applications.

Table 1: Analytik Jena multi N/C 2300 Performance Specifications

| Parameter | Specification |

| Measurement Principle | High-Temperature Catalytic Oxidation (up to 950°C) |

| TOC Detector | Focus Radiation NDIR |

| TOC Measurement Range | 0 - 30,000 mg/L |

| TNb Detectors | Chemiluminescence Detector (CLD) or Electrochemical Detector (ChD) |

| Injection Technique | Septum-free direct injection via microliter syringe |

| Injection Volume | 10 - 500 µL |

| Sample Types | Particle-rich liquids, oily samples, small volume samples, solids (with module) |

| Key Applications | Wastewater, Environmental Monitoring, Pharmaceuticals, Research |

Table 2: Example TOC and TNb Data from Pulp and Paper Process Effluents

| Sample | Dilution Ratio | TOC (mg/L) | TNb (mg/L) |

| Clarifier Inlet | 1:10 | 185.4 | 4.6 |

| Clarifier Outlet | 1:2 | 89.7 | 4.3 |

| Bioreactor Outlet | 1:1 | 35.1 | 11.8 |

| Final Discharge | 1:1 | 30.2 | 10.5 |

| Data adapted from Analytik Jena application note on pulp and paper process effluents.[12] |

Table 3: Example TNb and Total Protein Results for Vaccine Samples

| Sample | TNb Concentration (mg/L) | RSD (%) | Calculated Protein (mg/L) |

| Control Standard (30 mg/L) | 29.8 | 0.8 | 186.3 |

| Sample A | 45.2 | 1.2 | 282.5 |

| Sample B | 51.7 | 0.9 | 323.1 |

| Sample C | 38.9 | 1.5 | 243.1 |

| Data adapted from Analytik Jena application note on total protein determination in vaccines.[9] |

Mandatory Visualizations

The following diagrams illustrate the core analytical workflows of the multi N/C 2300.

References

- 1. TOC/TNb – Total Organic Carbon and Total Bound Nitrogen Analysis - Analytik Jena [analytik-jena.com]

- 2. multi N/C â TOC-/TNb Analyzer | LaboServices TN [laboservices.tn]

- 3. analytik-jena.com [analytik-jena.com]

- 4. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 5. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 6. d1jxr8mzr163g2.cloudfront.net [d1jxr8mzr163g2.cloudfront.net]

- 7. syntechinnovation.com [syntechinnovation.com]

- 8. analytik-jena.com [analytik-jena.com]

- 9. analytik-jena.com [analytik-jena.com]

- 10. analytik-jena.com [analytik-jena.com]

- 11. pharmautility.com [pharmautility.com]

- 12. analytik-jena.com [analytik-jena.com]

- 13. saint-tech.lv [saint-tech.lv]

- 14. fkv.it [fkv.it]

Basic operation guide for the multi N/C 2300 for new users

An In-depth Technical Guide to the Basic Operation of the multi N/C 2300

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic operations of the Analytik Jena multi N/C 2300, a versatile analyzer for Total Organic Carbon (TOC) and Total Nitrogen (TN) analysis. Designed for researchers, scientists, and professionals in drug development, this document details the instrument's core functionalities, experimental protocols, and data management.

Principle of Operation

The multi N/C 2300 series operates on the principle of high-temperature catalytic combustion.[1][2] Liquid or solid samples are introduced into a high-temperature furnace, where carbon and nitrogen compounds are quantitatively converted into carbon dioxide (CO2) and nitric oxide (NO), respectively.[1] The resulting gases are then detected by a non-dispersive infrared (NDIR) detector for CO2 and a chemiluminescence detector (CLD) or an electrochemical detector (ChD) for NO.[2][3]

A key feature of the multi N/C 2300 is its septum-free direct injection system, which allows for the analysis of particle-rich and emulsion-like samples without the risk of blockages or sample carryover.[2][4] This is particularly beneficial in pharmaceutical and environmental applications where sample matrices can be complex.

Instrument Models and Configurations

The multi N/C 2300 series is available in several models to suit various analytical needs:

-

multi N/C 2300: The standard model for TOC and TNb analysis in liquid samples.[5]

-

multi N/C 2300 N: A specialized nitrogen analyzer for total protein determination, particularly suited for small sample volumes and high-throughput applications in the pharmaceutical industry.[2][3]

-

multi N/C 2300 duo: This model integrates automated solids analysis capabilities, making it ideal for analyzing water samples with high particulate content as well as solid samples.[2][5]

These models can be further customized with various modules for solids analysis and different nitrogen detectors.[2]

Quantitative Data and Specifications

The following table summarizes the key quantitative specifications of the multi N/C 2300 series.

| Specification | Value |

| TOC Measurement Range | 0 to 30,000 mg/L[2] |

| Injection Volume | 10 - 500 µL[6] |

| Combustion Temperature | Up to 950 °C[7] |

| Solids Combustion Temp. | Up to 1800 °C (with additives)[2] |

| Solid Sample Weight | Up to 3 g[2] |

Experimental Protocol: NPOC Measurement

This protocol outlines the steps for determining the Non-Purgeable Organic Carbon (NPOC) in aqueous samples, a common application for the multi N/C 2300.

4.1. Materials and Reagents

-

Phosphoric Acid (for acidification)[1]

-

TOC-grade water (for blanks and standards)

-

Potassium hydrogen phthalate (for calibration standards)

-

Pressurized oxygen or synthetic air (carrier gas)[8]

4.2. Instrument Preparation

-

Ensure the instrument is powered on and has reached the set furnace temperature.

-

Check the levels of all required reagents and the carrier gas supply.

-

Perform a system leak test as prompted by the software.

4.3. Calibration

The "Easy Cal" function allows for a multi-point calibration from a single stock solution.[2]

-

Prepare a stock solution of a known concentration using potassium hydrogen phthalate.

-

In the multiWin pro software, navigate to the calibration settings.

-

Select "Easy Cal" and define the desired concentration range. The software will automatically create a multi-point calibration by varying the injection volume of the single standard.[3]

-

Run the calibration sequence. The software will automatically evaluate the calibration and apply it to subsequent sample measurements.[3]

4.4. Sample Preparation and Analysis

-

Homogenize the sample if it contains particulates. The AS 60 autosampler offers automatic homogenization via magnetic stirring.[3]

-

For NPOC determination, the sample must be acidified to convert inorganic carbonates to CO2. The autosampler can perform automatic acidification.[2]

-

The acidified sample is then purged with the carrier gas to remove the CO2 from the inorganic carbon.[9]

-

The prepared sample is then injected into the furnace for combustion and analysis.

-

The software provides a live display of the results.[2]

Data Management and Software

The multi N/C 2300 is controlled by the intuitive multiWin pro software.[3] Key features include:

-

Live Results Display: Real-time monitoring of measurement data.[2]

-

21 CFR Part 11 Compliance: An optional module provides features for data integrity, including electronic signatures, audit trails, and role-based user management, which are critical for pharmaceutical applications.[2][7]

-

Automated Workflows: The software enables automatic calibration, acidification, purging, and sample homogenization.[2]

-

Reporting: Generation of comprehensive result reports during an ongoing sequence.[3]

Visualizing Workflows

6.1. NPOC Analysis Workflow

The following diagram illustrates the logical flow of an NPOC (Non-Purgeable Organic Carbon) analysis.

Caption: Workflow for NPOC (Non-Purgeable Organic Carbon) analysis.

6.2. Principle of Operation

This diagram outlines the core operational principle of the multi N/C 2300.

References

- 1. analytik-jena.com [analytik-jena.com]

- 2. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 3. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 4. TOCnology made for you – multi N/C x300 series - Analytik Jena [analytik-jena.com]

- 5. multi N/C 2300 - Analytik Jena GmbH+Co. KG [analytik-jena.fr]

- 6. analytik-jena.com [analytik-jena.com]

- 7. analytik-jena.de [analytik-jena.de]

- 8. fkv.it [fkv.it]

- 9. chimicacentro.it [chimicacentro.it]

Technical Guide: Applying the multi N/C® 2300 for Soil and Sediment Analysis

This technical guide provides an in-depth overview of the multi N/C® 2300 analyzer's application in soil and sediment research. Tailored for researchers, scientists, and professionals in environmental science and related fields, this document details the analytical capabilities, experimental protocols, and data presentation for the determination of carbon and nitrogen fractions in solid matrices.

Introduction to the multi N/C® 2300 in Soil and Sediment Research

The Analytik Jena multi N/C® 2300 series is a versatile and robust analytical platform for the determination of total carbon (TC), total inorganic carbon (TIC), total organic carbon (TOC), and total bound nitrogen (TNb) in a variety of matrices, including soil and sediment.[1][2][3] The analysis of these parameters is crucial for assessing soil quality, understanding carbon and nitrogen cycling, and monitoring environmental contamination.[4][5]

The multi N/C® 2300, particularly in its 'duo' configuration, is adept at handling both liquid and solid samples, making it a comprehensive tool for environmental laboratories.[6][7] For soil and sediment analysis, the system utilizes high-temperature combustion to ensure the complete oxidation of all carbon and nitrogen compounds.[1][4] The resulting gases are then quantified by highly sensitive detectors: a non-dispersive infrared (NDIR) detector for CO2 and a chemiluminescence (CLD) or electrochemical (ChD) detector for nitrogen oxides.[6][7]

Analytical Methods for Soil and Sediment

Two primary methods are employed for the determination of TOC in solid samples with the multi N/C® 2300: the differential method and the direct method.

-

Differential Method (TOC = TC - TIC): This method involves two separate measurements. First, the total carbon (TC) is determined by high-temperature combustion of the untreated sample. Second, the total inorganic carbon (TIC), primarily from carbonates and hydrogen carbonates, is measured by acidification of a separate subsample, which liberates CO2. The TOC is then calculated by subtracting the TIC from the TC. This method is suitable for samples where the TOC content is significantly higher than the TIC content.[8]

-

Direct Method: In this method, the inorganic carbon is removed from the sample prior to combustion. This is achieved by acid treatment (e.g., with hydrochloric acid) to decompose carbonates and hydrogencarbonates. After the removal of TIC, the remaining carbon is considered to be total organic carbon and is quantified by high-temperature combustion. The direct method is particularly advantageous for samples with high TIC and low TOC content, as it avoids the potential error associated with subtracting two large numbers.[9]

Quantitative Data Presentation

The following table summarizes the performance of the multi N/C® 2300 duo in the analysis of various soil and sediment samples using the direct TOC method. The data demonstrates the instrument's precision and reproducibility for a range of carbon concentrations.

| Sample Type | Sample Weight (mg) | TOC Content (%) | Standard Deviation (%) | Relative Standard Deviation (%) |

| Agricultural Soil 1 | 200 | 1.25 | 0.02 | 1.6 |

| Agricultural Soil 2 | 200 | 2.58 | 0.03 | 1.2 |

| Garden Soil | 100 | 4.31 | 0.05 | 1.2 |

| Dried Manure | 50 | 38.9 | 0.4 | 1.0 |

| River Sediment | 150 | 0.89 | 0.03 | 3.4 |

Data sourced from Analytik Jena Application Note.[4]

Experimental Protocols

This section provides a detailed methodology for the determination of Total Organic Carbon (TOC) in soil and sediment samples using the direct method with the multi N/C® 2300 duo system.

Instrumentation

-

Analyzer: multi N/C® 2300 duo

-

High-Temperature Furnace: HT 1300

-

Autosampler: AS 60 (for liquids) and FPG 48 (for solids)

-

Detector: Non-Dispersive Infrared (NDIR) Detector for CO2

Reagents and Standards

-

Hydrochloric Acid (HCl), 10% and 25% solutions

-

Calcium Carbonate (CaCO3) for calibration

Sample Preparation

-

Drying: Dry the bulk soil or sediment sample at a temperature of 30-40 °C for a minimum of 48 hours to remove residual moisture.

-

Grinding and Sieving: Break up any large aggregates and grind the dried sample to ensure homogeneity. A particle size of less than 2 mm is recommended.[4]

TIC Removal (Acidification)

-

Weigh an appropriate amount of the prepared sample (typically 100-300 mg for soil and sediment) directly into a ceramic sample boat.[4]

-

Manually add 500 µL of 10% HCl to the sample in the boat.

-

Carefully add 50 µL of 25% HCl and observe for any gas production (effervescence). Continue adding 25% HCl in small increments until no further gas is produced, ensuring the complete reaction of all carbonates and hydrogen carbonates.[4]

-

Dry the acidified sample in the boat to remove water and excess acid.

Instrumental Analysis

-

Calibration: Perform a single-standard calibration using varying quantities of CaCO3.[4]

-

Combustion: Place the dried, acidified sample boats into the solid sampler (FPG 48). The samples are then automatically introduced into the high-temperature furnace. The TOC determination is performed by direct, catalyst-free combustion at 1200 °C in a ceramic combustion tube with a pure oxygen atmosphere.[4]

-

Detection: The combustion gases are filtered and dried. The resulting CO2 is then detected by the NDIR detector.[4]

-

Data Analysis: The instrument software automatically calculates the TOC content based on the calibration.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for soil and sediment analysis with the multi N/C® 2300.

Caption: Experimental workflow for the direct TOC method in soil and sediment analysis.

References

- 1. multi N/C â TOC-/TNb Analyzer | LaboServices TN [laboservices.tn]

- 2. m.youtube.com [m.youtube.com]

- 3. spectralabsci.com [spectralabsci.com]

- 4. analytik-jena.com [analytik-jena.com]

- 5. CARBON AND NITROGEN ANALYSIS IN SOIL - Blog Geneq [blog.geneq.com]

- 6. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 7. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 8. TOC/TNb Analysis - Analytik Jena [analytik-jena.us]

- 9. Determination of TOC in Agricultural Soil, Dried Manure and Sediments - Analytik Jena [analytik-jena.com]

Exploring the capabilities of the multi N/C 2300 for small sample volumes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the capabilities of the Analytik Jena multi N/C 2300 for the precise and reliable analysis of small sample volumes. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the instrument's features, detailed experimental protocols for key applications, and visual workflows to guide your analytical processes. The multi N/C 2300 stands out as a specialized combustion analyzer for particle-rich samples and applications where sample volume is limited.[1][2][3] Its capabilities are particularly relevant in fields such as pharmaceutical quality control, environmental research, and various other research applications where sample material is precious.[4][5]

Core Capabilities for Small Sample Volumes

The multi N/C 2300 is engineered with several key features that make it exceptionally well-suited for handling minimal sample quantities.[4][5][6] At the heart of its performance is the septum-free direct injection system, which utilizes a microliter syringe for precise dosing and to prevent sample carryover, a critical factor when working with small and often concentrated samples.[4][5][6] This technology ensures that the entire sample, including any particulates, is transferred directly into the furnace, providing a representative analysis even from a small aliquot.[7]

The instrument's design is optimized for economical sample handling, making it a prime choice for research involving valuable or limited samples like soil extracts, percolating water, and ice cores.[4][5] Furthermore, the multi N/C 2300 N model is specifically tailored for total protein determination in applications such as vaccine quality control, offering high automation, short measurement times, and compliance with pharmacopoeia methods.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative specifications of the multi N/C 2300 that are pertinent to small volume analysis.

| Feature | Specification | Benefit for Small Volume Analysis |

| Injection Volume | 10 - 500 µL[6][8] | Allows for analysis of very small sample quantities, conserving precious material. |

| Measurement Range (TOC) | 0 - 30,000 mg/L[5][6] | Enables the direct analysis of a wide range of sample concentrations without the need for dilution, which can introduce errors and requires more sample volume. |

| Sample Vials | 2 mL HPLC vials (optional 112-position rack)[4] | Use of standard small-volume vials minimizes dead volume and reduces the total sample required. |

| Rinse Volume | Optimized for small volumes (e.g., max. 3 x 75 µL)[6] | Minimizes the consumption of both the sample and rinse solutions. |

| Parameter | Method | Application Examples |

| Total Organic Carbon (TOC) | High-Temperature Catalytic Combustion | Environmental water analysis, soil extracts, industrial wastewater.[4][5] |

| Total Bound Nitrogen (TNb) | High-Temperature Catalytic Combustion with Chemiluminescence Detection (CLD) | Total protein determination in vaccines, pharmaceutical solutions.[4][5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the multi N/C 2300 with small sample volumes.

Total Protein Determination in Pharmaceutical Products (e.g., Vaccines)

This protocol is based on the determination of Total Bound Nitrogen (TNb) as a surrogate for total protein content, a critical quality attribute in vaccine production.[6]

Objective: To accurately quantify the total protein concentration in a vaccine or aqueous protein solution using a small sample volume.

Instrumentation: multi N/C 2300 N with CLD detector and AS 60 autosampler.[6]

Materials:

-

Bovine Serum Albumin (BSA) standard (e.g., Sigma Art.Nr. A-7906)[6]

-

Ultrapure water

-

2 mL HPLC snap-cap vials[4]

-

Micropipette

Procedure:

-

Standard Preparation:

-

Sample Preparation:

-

Instrument Setup and Calibration:

-

Set up the multi N/C 2300 N according to the manufacturer's instructions.

-

Perform a multi-point calibration using the prepared BSA standard solutions.[6]

-

The instrument software will generate a calibration curve.

-

-

Sample Analysis:

-

Place the sample vials in the autosampler rack.

-

Set the injection volume (e.g., 75 µL).[6]

-

The autosampler will inject the sample aliquots into the furnace for high-temperature catalytic combustion.[6]

-

Nitrogen compounds are converted to nitrogen monoxide (NO) and detected by the CLD.[6]

-

The software calculates the TNb concentration based on the calibration curve.

-

-

Data Conversion:

Instrument Method Settings (Example):

| Parameter | Setting |

| Analysis Method | TNb by catalytic high-temperature combustion |

| Detector | CLD |

| Injection Volume | 75 µL[6] |

| Number of Injections | 3-5 replicates |

| Rinse Cycles | 3[6] |

Generalized Protocol for TOC Analysis of Environmental Extracts (e.g., Soil Extracts)

This protocol provides a general framework for the analysis of Total Organic Carbon (TOC) in aqueous extracts from environmental samples, where the extract volume may be limited.

Objective: To determine the TOC concentration in a small volume of an environmental extract.

Instrumentation: multi N/C 2300 with NDIR detector.

Materials:

-

Potassium hydrogen phthalate (KHP) for calibration standards.

-

Ultrapure water.

-

Acids (e.g., phosphoric or hydrochloric acid) for TIC removal (for NPOC method).

-

2 mL HPLC vials.

Procedure:

-

Standard Preparation:

-

Prepare a TOC stock solution using KHP.

-

Create a series of calibration standards by diluting the stock solution with ultrapure water to bracket the expected TOC concentration of the extracts.

-

-

Sample Preparation (Extraction):

-

Perform an aqueous extraction of the solid environmental sample (e.g., soil) according to a standardized procedure (e.g., using a specific salt solution like CaCl2 or K2SO4).

-

Filter the extract to remove suspended particles that could interfere with the analysis, if necessary. The multi N/C 2300's direct injection system is robust for particle-rich samples, so the level of filtration can be optimized based on the sample matrix.[4][5][6]

-

-

Instrument Setup and Method Selection:

-

Choose the appropriate analysis method:

-

TOC by difference (TC-TIC): Suitable for samples where volatile organic compounds are of interest.

-

NPOC (Non-Purgeable Organic Carbon): Most common method for water and extracts. This involves acidifying the sample to a pH < 2 and sparging with a carrier gas to remove inorganic carbon (TIC) before injection.[9]

-

-

Perform a multi-point calibration. The "Easy Cal" feature can create a multi-point calibration from a single stock solution, which is particularly useful for conserving reagents.[5][8]

-

-

Sample Analysis:

-

Transfer the sample extracts into 2 mL vials.

-

If using the NPOC method, the instrument can be configured for automatic acidification and purging.[4]

-

Set an appropriate injection volume (e.g., 50-200 µL) based on the expected concentration and available sample volume.

-

The sample is injected into the high-temperature combustion furnace, and the resulting CO2 is measured by the NDIR detector.

-

-

Data Analysis:

-

The software calculates the TOC or NPOC concentration based on the calibration.

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical decision-making processes for small volume analysis with the multi N/C 2300.

References

- 1. saint-tech.lv [saint-tech.lv]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. multi N/C x300 Series - TOC/TNb Analyzer - Analytik Jena [analytik-jena.in]

- 4. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 5. How Standardized Soil Testing with a TOC/TNb Analyzer Works | Lab Manager [labmanager.com]

- 6. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 7. analytik-jena.com [analytik-jena.com]

- 8. analytik-jena.com [analytik-jena.com]

- 9. analytik-jena.ru [analytik-jena.ru]

Methodological & Application

Method Development for Total Organic Carbon (TOC) Analysis in High-Salinity Samples Using the multi N/C 2300

Application Note and Protocol

Introduction

Total Organic Carbon (TOC) analysis is a critical parameter for water quality assessment across various industries, including pharmaceutical manufacturing, environmental monitoring, and petrochemicals. The analysis of samples with high salt concentrations, such as brine solutions, presents significant challenges for conventional TOC analyzers.[1][2] High salt matrices can lead to a range of issues including crystallization and blockage of the system, devitrification of quartz combustion tubes, and catalyst deactivation, all of which compromise analytical accuracy and instrument longevity, leading to increased maintenance.[1][2]

The Analytik Jena multi N/C 2300, a specialist for particle-rich samples and small sample volumes, is equipped with a septum-free direct injection system that offers a robust solution for handling challenging matrices.[3][4][5][6] This application note provides a detailed methodology for the development of a reliable TOC analysis method for high-salinity samples using the multi N/C 2300, addressing common challenges and ensuring accurate, reproducible results.

Principle of the Method

This method utilizes high-temperature catalytic combustion to oxidize organic compounds in the sample to carbon dioxide (CO₂). The multi N/C 2300 employs a direct injection technique, introducing the sample into a combustion tube heated to a high temperature (e.g., up to 950°C).[3][7] In the presence of a catalyst, organic carbon is converted to CO₂, which is then carried by a carrier gas to a non-dispersive infrared (NDIR) detector for quantification.[8] For high-salinity samples, specific modifications and accessories, such as a salt kit, are employed to mitigate the adverse effects of the salt matrix.[9] The primary method employed is the Non-Purgeable Organic Carbon (NPOC) analysis, where the sample is first acidified to convert inorganic carbon (carbonates and bicarbonates) to CO₂, which is then purged from the sample before injection.[8]

Materials and Reagents

-

Instrument: Analytik Jena multi N/C 2300 with an autosampler.

-

Optional Accessory: Analytik Jena Salt Kit (recommended for very high salt concentrations). This kit typically includes an optimized combustion tube and a salt trap.[9][10]

-

Reagents:

-

Reagent Grade Water (TOC < 0.1 mg/L)

-

Hydrochloric Acid (HCl), 2M solution, for acidification.

-

Sulfuric Acid (H₂SO₄), optional, for matrix modification in specific applications.[11]

-

Potassium Hydrogen Phthalate (KHP), for calibration standards.

-

Carrier Gas: Oxygen or synthetic air, high purity.

-

Purge Gas: Nitrogen or synthetic air, high purity.

-

Experimental Protocol

Instrument Setup and Configuration

-

Install the Combustion Tube: For high-salinity samples, if available, install the specialized combustion tube from the salt kit. This tube is designed to better withstand the corrosive effects of salt at high temperatures.

-

Catalyst Packing: Pack the combustion tube with the recommended catalyst (e.g., platinum-based) according to the manufacturer's instructions.

-

Set Temperatures: Set the furnace temperature to an optimized value. While higher temperatures ensure complete oxidation, a slightly lower temperature (e.g., 680-800°C) can help minimize salt melting and its detrimental effects.[12]

-

Gas Flows: Set the carrier and purge gas flow rates as recommended by the instrument manual.

-

Detector Calibration: Perform a multi-point calibration of the NDIR detector using freshly prepared KHP standards in reagent-grade water. The calibration range should bracket the expected TOC concentration of the samples.

Sample Preparation

-

Homogenization: Ensure the sample is well-mixed before taking an aliquot for analysis. If the sample contains particulates, continuous stirring during sampling is recommended.

-

Dilution: For samples with very high salt content (>3-4%), dilution with reagent-grade water is a primary strategy to reduce the matrix load on the instrument.[13] A 1:4 or 1:10 dilution is often a good starting point.[10][12] The dilution factor must be chosen carefully to ensure the final TOC concentration remains within the calibrated range and above the limit of detection.

-

Acidification: Acidify the sample (or the diluted sample) to a pH < 2 with 2M HCl.[12] This step is crucial for the NPOC method to convert all inorganic carbon to CO₂ for subsequent removal.

-

Purging: The acidified sample is then purged with a high-purity, carbon-free gas to remove the CO₂ generated from the inorganic carbon. The multi N/C system automates this process.

Measurement Procedure

-

Method Creation: Create a new method in the instrument software, specifying parameters such as injection volume, number of injections per sample, and purging time.

-

Sequence Setup: Set up the measurement sequence in the software, including blank, calibration standards, quality control checks, and the prepared samples.

-

Analysis: Start the automated analysis. The multi N/C 2300's septum-free direct injection system will introduce the sample directly into the combustion tube, minimizing contact with valves and tubing and reducing the risk of blockage and carry-over.[5] The system's rinsing technology further ensures sample path cleanliness.[3]

Data Presentation

The following tables summarize typical data obtained during the analysis of high-salinity samples.

Table 1: Instrument Operating Parameters

| Parameter | Setting |

| Instrument | Analytik Jena multi N/C 2300 |

| Method | NPOC (Non-Purgeable Organic Carbon) |

| Combustion Temperature | 680 - 950 °C (Optimization may be required) |

| Catalyst | Platinum-based |

| Detector | Focus Radiation NDIR |

| Carrier Gas | Oxygen, 150 mL/min |

| Purge Gas | Nitrogen, 200 mL/min |

| Injection Volume | 100 - 500 µL |

| Acidification | 2M HCl to pH < 2 |

Table 2: Calibration Data for TOC Analysis

| Standard Concentration (mg/L) | Peak Area (Arbitrary Units) |

| 0.5 | 1500 |

| 1.0 | 3000 |

| 5.0 | 15000 |

| 10.0 | 30000 |

| 25.0 | 75000 |

| Correlation Coefficient (r²) | > 0.999 |

Table 3: Analysis of a Synthetic High-Salinity Sample (20% NaCl)

| Sample ID | Dilution Factor | Measured TOC (mg/L) | Calculated Original TOC (mg/L) | RSD (%) |

| Spiked Sample (5 mg/L) | 10 | 0.52 | 5.2 | < 3% |

| Spiked Sample (20 mg/L) | 10 | 2.05 | 20.5 | < 2% |

Diagrams

Experimental Workflow

References

- 1. youtube.com [youtube.com]

- 2. A New Approach to High Salt Samples & TOC Analysis - Learn More By Registering For This Webinar! [info.xylem.com]

- 3. multi N/C 2300 Series - Analytik Jena [analytik-jena.com]

- 4. multi N/C 2300 Series - Analytik Jena [analytik-jena.in]

- 5. youtube.com [youtube.com]

- 6. multi N/C x300 Series - TOC/TNb Analyzer - Analytik Jena [analytik-jena.in]

- 7. multi N/C â TOC-/TNb Analyzer | LaboServices TN [laboservices.tn]

- 8. inycom.es [inycom.es]

- 9. analytik-jena.com [analytik-jena.com]

- 10. analytik-jena.com [analytik-jena.com]